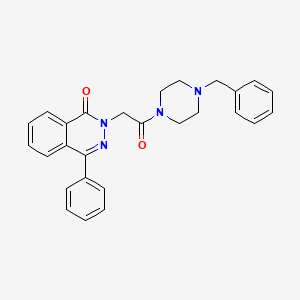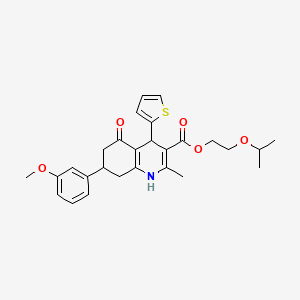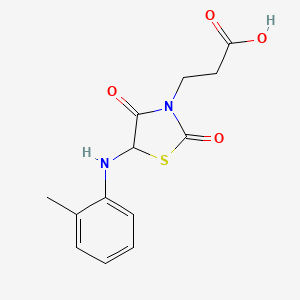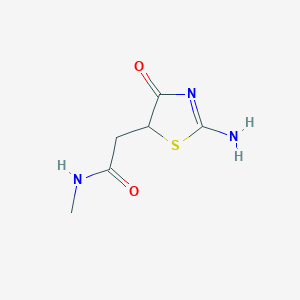
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a phthalazinone core, a benzylpiperazine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with piperazine.
Attachment of the Phenyl Group: The phenyl group is attached via Friedel-Crafts acylation or alkylation reactions, using phenyl derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Receptors: The compound may bind to specific receptors in the brain, modulating their activity.
Inhibiting Enzymes: It may inhibit certain enzymes involved in neurodegenerative processes.
Modulating Signaling Pathways: The compound can influence signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride
- 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one is unique due to its specific combination of functional groups and its potential pharmacological properties. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Properties
Molecular Formula |
C27H26N4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1-one |
InChI |
InChI=1S/C27H26N4O2/c32-25(30-17-15-29(16-18-30)19-21-9-3-1-4-10-21)20-31-27(33)24-14-8-7-13-23(24)26(28-31)22-11-5-2-6-12-22/h1-14H,15-20H2 |
InChI Key |
JGJSHZDKSQPZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588776.png)

![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11588798.png)
methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B11588802.png)
![Ethyl 4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11588806.png)

![(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588822.png)
![(2E)-N-benzyl-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588828.png)
![2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11588834.png)

![2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11588841.png)
![6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11588856.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11588858.png)
